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Compound of Interest

Compound Name: 2-Chloroethyl ethyl ether

Cat. No.: B104041

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Chloroethyl ethyl ether (CAS No. 628-34-2). It is intended for researchers, scientists, and
professionals in drug development, offering a centralized resource for its spectral
characteristics. This document presents available quantitative data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in structured tables, details the
experimental protocols for these techniques, and includes a visual representation of the
general spectroscopic workflow.

Spectroscopic Data Summary

The following sections provide a summary of the available spectroscopic data for 2-
Chloroethyl ethyl ether. The data has been compiled from various sources to ensure a
comprehensive overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public databases did not yield detailed *H and 13C NMR spectra for 2-Chloroethyl ethyl
ether, the expected chemical shifts can be predicted based on its structure. The molecule, with
the formula CICH2CH20CH2CHs, has four distinct carbon environments and four sets of
protons.

Note: The following tables are based on predicted values and data from similar compounds, as
direct experimental data was not publicly available in the conducted search.
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Table 1: Predicted *H NMR Spectroscopic Data for 2-Chloroethyl Ethyl Ether

Chemical Shift o Coupling Constant
Protons . Multiplicity
(ppm) (Predicted) (J) (H2)
-CHzCl 3.7-3.8 Triplet ~6
-OCHeaz- (chloroethyl) 3.6-3.7 Triplet ~6
-OCHe:z- (ethyl) 3.5-36 Quartet ~7
-CHs 11-12 Triplet ~7

Table 2: Predicted 3C NMR Spectroscopic Data for 2-Chloroethyl Ethyl Ether

Carbon Chemical Shift (ppm) (Predicted)
-CH2CI 42 - 44
-OCHea2- (chloroethyl) 70-72
-OCHz- (ethyl) 66 - 68
-CHs 14 - 16

Infrared (IR) Spectroscopy

Detailed IR absorption data with specific peak assignments for 2-Chloroethyl ethyl ether were
not readily available in public databases. However, based on the functional groups present (C-
O ether, C-Cl haloalkane, and C-H alkane), the following characteristic absorption bands are
expected.

Table 3: Expected Infrared (IR) Absorption Bands for 2-Chloroethyl Ethyl Ether

Functional Group Absorption Range (cm~?) Bond Vibration
C-H (alkane) 2850 - 3000 Stretching
C-O (ether) 1050 - 1150 Stretching
C-ClI (haloalkane) 600 - 800 Stretching
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Mass Spectrometry (MS)

The mass spectrum of 2-Chloroethyl ethyl ether provides valuable information about its
molecular weight and fragmentation pattern. The data presented below was obtained from
electron ionization (El) mass spectrometry.[1]

Table 4: Mass Spectrometry Data for 2-Chloroethyl Ethyl Ether[1]

m/z Relative Intensity (%) Proposed Fragment

[M+2]* (presence of 37Cl

110 3.4 sotope)

108 104 [M]* (Molecular lon,
C4H93>CIO)

93 2.6 [M - CHs]*

79 1.9 [M - C2Hs]*

65 7.2 [C2H50=CHz2]* with 37Cl

63 22.5 [C2Hs0=CH_]* with 35Cl

59 100.0 [CH2=0%*C2Hs] (Base Peak)

45 6.1 [C2HsO]*

31 49.6 [CH2=OH]*

29 21.6 [C2Hs]*+

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed. These protocols are representative of standard laboratory practices for the analysis
of liquid organic compounds like 2-Chloroethyl ethyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A small amount of 2-Chloroethyl ethyl ether (typically 5-25 mg) is
dissolved in a deuterated solvent (e.g., chloroform-d, CDCIs) in an NMR tube. A small
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quantity of a reference standard, such as tetramethylsilane (TMS), is often added.

 Instrumentation: The NMR tube is placed in the probe of a high-field NMR spectrometer
(e.g., 300, 400, or 500 MHz).

o Data Acquisition:

o 'H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key
parameters include the spectral width, acquisition time, relaxation delay, and number of

scans.

o 13C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon
spectrum, resulting in singlets for each unique carbon atom. Key parameters are similar to
H NMR but often require a larger number of scans due to the lower natural abundance of
13C_

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
produce the NMR spectrum. This is followed by phase correction, baseline correction, and
integration of the signals. Chemical shifts are referenced to the TMS signal at O ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like 2-Chloroethyl ethyl ether, a neat spectrum
can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to
form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used,
where a drop of the sample is placed directly on the ATR crystal.

¢ Instrumentation: The sample holder (salt plates or ATR accessory) is placed in the sample
compartment of an FTIR spectrometer.

o Data Acquisition: A background spectrum of the empty salt plates or clean ATR crystal is
recorded first. Then, the spectrum of the sample is acquired. The instrument scans the mid-
infrared range (typically 4000 to 400 cm™1).

» Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance
or absorbance versus wavenumber (cm~1).
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Mass Spectrometry (MS)

Sample Introduction: A small amount of the liquid sample is introduced into the mass
spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for
separation from any impurities. The sample is vaporized in the ion source.

lonization: In the ion source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV for Electron lonization - El), causing the molecules to lose an
electron and form a positively charged molecular ion (M*). Excess energy can cause the
molecular ion to fragment.

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are
accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer
separates the ions based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of ions at each m/z value.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-Chloroethyl ethyl ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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